molecular formula C27H26N2O6 B11673224 (4E)-4-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

(4E)-4-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11673224
M. Wt: 474.5 g/mol
InChI Key: AJOLXLUKGMSTDW-HEHNFIMWSA-N
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Description

(4E)-4-({3-ETHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({3-ETHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core pyrazolidine-3,5-dione structure, followed by the introduction of the phenyl and ethoxy groups through various organic reactions. Common reagents used in these reactions include ethyl iodide, sodium ethoxide, and methoxyphenol, under conditions such as refluxing in ethanol or other solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({3-ETHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(4E)-4-({3-ETHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-({3-ETHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-({3-ETHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H26N2O6

Molecular Weight

474.5 g/mol

IUPAC Name

(4E)-4-[[3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C27H26N2O6/c1-3-33-25-18-19(17-21-26(30)28-29(27(21)31)20-9-5-4-6-10-20)13-14-24(25)35-16-15-34-23-12-8-7-11-22(23)32-2/h4-14,17-18H,3,15-16H2,1-2H3,(H,28,30)/b21-17+

InChI Key

AJOLXLUKGMSTDW-HEHNFIMWSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OCCOC4=CC=CC=C4OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCCOC4=CC=CC=C4OC

Origin of Product

United States

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